molecular formula C16H22ClNO4 B12756878 Befunolol hydrochloride, (S)- CAS No. 66717-59-7

Befunolol hydrochloride, (S)-

Cat. No.: B12756878
CAS No.: 66717-59-7
M. Wt: 327.80 g/mol
InChI Key: TVVTWOGRPVJKDJ-ZOWNYOTGSA-N
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Description

Befunolol hydrochloride, (S)-, is a beta blocker with intrinsic sympathomimetic activity. It is primarily used in the management of open-angle glaucoma. Befunolol hydrochloride acts as a β adrenoreceptor partial agonist and was introduced in Japan in 1983 by Kakenyaku Kako Co. under the trade name Bentos .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of befunolol hydrochloride begins with ortho-vanillin, which undergoes a condensation reaction with chloroacetone in the presence of potassium hydroxide to form 2-acetyl-7-methoxybenzofuran. This intermediate is then demethylated using hydrobromic acid. The benzofuran derivative is reacted with epichlorohydrin and isopropylamine to add the sidechain, producing befunolol .

Industrial Production Methods

Industrial production methods for befunolol hydrochloride involve similar synthetic routes but are optimized for large-scale production. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Befunolol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran derivatives .

Scientific Research Applications

Befunolol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Befunolol hydrochloride exerts its effects by acting as a partial agonist at β adrenoreceptors. It binds to these receptors, leading to a decrease in intraocular pressure, which is beneficial in the management of open-angle glaucoma. The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are related to the inhibition of adenylate cyclase activity, reducing the production of cyclic AMP .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Befunolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which is not commonly found in other beta blockers. This property allows it to act as a partial agonist, providing a balance between blocking and stimulating adrenergic receptors .

Properties

CAS No.

66717-59-7

Molecular Formula

C16H22ClNO4

Molecular Weight

327.80 g/mol

IUPAC Name

1-[7-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone;hydrochloride

InChI

InChI=1S/C16H21NO4.ClH/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14;/h4-7,10,13,17,19H,8-9H2,1-3H3;1H/t13-;/m0./s1

InChI Key

TVVTWOGRPVJKDJ-ZOWNYOTGSA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl

Origin of Product

United States

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